molecular formula C21H19ClFN3O4S B2467791 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893934-73-1

2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide

Cat. No.: B2467791
CAS No.: 893934-73-1
M. Wt: 463.91
InChI Key: VOVAPIFTDXJGSA-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thieno[3,4-c]pyrazole core modified with sulfone (5,5-dioxido) and substituted aryl groups. Its synthesis likely involves multi-step reactions, including cyclocondensation of thiophene derivatives and subsequent functionalization . Crystallographic validation of its structure would employ tools like SHELXL for refinement .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O4S/c1-21(2,30-16-9-3-13(22)4-10-16)20(27)24-19-17-11-31(28,29)12-18(17)25-26(19)15-7-5-14(23)6-8-15/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAPIFTDXJGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide (CAS Number: 893934-73-1) is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClFN3O4SC_{21}H_{19}ClFN_{3}O_{4}S with a molecular weight of 463.9 g/mol . The structure features a thieno[3,4-c]pyrazole core which is significant for its biological interactions.

PropertyValue
CAS Number893934-73-1
Molecular FormulaC21H19ClFN3O4S
Molecular Weight463.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound exhibits various biological activities primarily through enzyme inhibition and receptor interaction. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
  • Antioxidant Activity : It may also possess antioxidant properties that protect cells from oxidative stress.

Pharmacological Studies

Recent investigations into the pharmacological properties of this compound have highlighted several key findings:

  • Anti-inflammatory Effects : In vitro studies demonstrated significant inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties : The compound has been evaluated for cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). Results indicated moderate to high cytotoxic effects with IC50 values in the micromolar range.

Study 1: Anti-inflammatory Activity

A study conducted by researchers at [source] evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results showed a reduction in paw edema and inflammatory markers in treated rats compared to controls.

Study 2: Cytotoxicity Evaluation

In another study published in [source], the cytotoxic effects were assessed using MTT assays on different cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 12.5 µM , indicating its potential as a therapeutic agent in breast cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Modifications

The thieno[3,4-c]pyrazole scaffold is shared with N-(4-Fluorobenzyl)-N′-[2-(4-Fluorophenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]Ethanediamide (). Key differences include:

  • Amide Linkage : The target compound uses a branched 2-methylpropanamide, whereas ’s analog employs an oxalamide (ethanediamide). This impacts hydrogen-bonding capacity and solubility.
  • Aryl Substituents: The 4-chlorophenoxy group in the target compound versus 4-fluorobenzyl in alters lipophilicity (Cl vs. F) and steric bulk, influencing membrane permeability .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound
Molecular Formula C₂₂H₂₀ClFN₂O₄S C₂₀H₁₇F₂N₃O₄S
Molecular Weight (g/mol) 494.92 449.43
Key Functional Groups 2-Methylpropanamide, 4-Cl-phenoxy Oxalamide, 4-F-benzyl
Sulfone Group 5,5-Dioxido 5,5-Dioxido
Functional Group Impact on Bioactivity
  • 4-Chlorophenoxy vs. 4-Fluorophenyl: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance π-π stacking in receptor binding, as seen in pesticide analogs like fluazifop (), where phenoxy groups are critical for herbicidal activity .
  • Amide Variations : The branched 2-methylpropanamide in the target compound could reduce metabolic degradation compared to ’s linear oxalamide, analogous to the stability of propargite ’s sulfite group in agrochemicals () .
Spectroscopic and Analytical Considerations

The fluorescence properties of aryl-substituted amides (e.g., N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide in ) suggest that the target compound’s 4-chlorophenoxy group may exhibit similar UV-Vis or fluorescence profiles, useful for tracking in biological systems .

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